molecular formula C17H18N2O3 B2650408 (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035006-74-5

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2650408
CAS RN: 2035006-74-5
M. Wt: 298.342
InChI Key: FFJUBVIOENAMMZ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is not well understood. However, it has been reported to interact with specific targets in the body, such as enzymes and receptors, and modulate their activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of specific enzymes and receptors, which can lead to the inhibition of cell proliferation and induction of apoptosis. In vivo studies have shown that this compound can modulate specific signaling pathways, which can lead to the inhibition of tumor growth and the improvement of cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one in lab experiments include its high potency, selectivity, and specificity towards specific targets, which can lead to the identification of novel drug candidates and the elucidation of specific signaling pathways. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity towards cells.

Future Directions

For the study of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one include the identification of its specific targets and the elucidation of its mechanism of action. Further studies are also needed to investigate its potential as a drug candidate for the treatment of various diseases and its potential as a building block for the synthesis of novel materials with unique properties. In addition, the development of more efficient and cost-effective synthesis methods for this compound is also needed.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one has been achieved using different methods. One of the methods involves the reaction of 2-furancarboxaldehyde with 4-(piperidin-1-yl)phenol in the presence of a base and a palladium catalyst. Another method involves the reaction of 2-acetyl-3-furanone with 3-(4-pyridinyloxy)propylamine in the presence of a base and a palladium catalyst. These methods have been reported to yield (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one in good yields.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of material science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(6-5-14-4-2-12-21-14)19-11-1-3-16(13-19)22-15-7-9-18-10-8-15/h2,4-10,12,16H,1,3,11,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJUBVIOENAMMZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

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